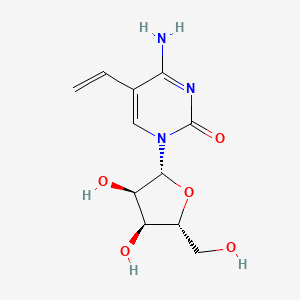
5-Vinylcytidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Vinylcytidine is a cytidine nucleoside analog, characterized by the presence of a vinyl group attached to the cytidine molecule. This compound has garnered interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. Its unique structure allows it to interact with biological systems in ways that can inhibit certain enzymatic activities, making it a valuable tool in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 5-Vinylcytidine typically involves the modification of cytidine. One common method includes the vinylation of cytidine using vinyl halides under basic conditions. The reaction is usually carried out in the presence of a palladium catalyst, which facilitates the coupling of the vinyl group to the cytidine molecule. The reaction conditions often require a controlled temperature and inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods: On an industrial scale, the production of this compound may involve more efficient and scalable methods. This could include the use of continuous flow reactors, which allow for better control over reaction parameters and can handle larger volumes of reactants. The purification of the final product is typically achieved through crystallization or chromatography techniques to ensure high purity and yield.
Analyse Chemischer Reaktionen
Types of Reactions: 5-Vinylcytidine can undergo various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The vinyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate the substitution reaction.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the vinyl group can yield aldehydes or carboxylic acids, while reduction can produce ethyl derivatives.
Wissenschaftliche Forschungsanwendungen
5-Vinylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a probe to study reaction mechanisms.
Biology: It serves as an inhibitor of DNA methyltransferases, enzymes that play a crucial role in epigenetic regulation. This makes it useful in studying gene expression and epigenetic modifications.
Medicine: Due to its ability to inhibit DNA methyltransferases, this compound has potential anti-cancer properties. It is being investigated for its role in cancer therapy, particularly in targeting cancer cells with abnormal DNA methylation patterns.
Industry: It can be used in the development of new pharmaceuticals and as a research tool in drug discovery.
Wirkmechanismus
The primary mechanism by which 5-Vinylcytidine exerts its effects is through the inhibition of DNA methyltransferases. These enzymes are responsible for adding methyl groups to DNA, a process that can regulate gene expression. By inhibiting these enzymes, this compound can alter gene expression patterns, which can be beneficial in treating diseases like cancer where abnormal methylation is a factor. The compound interacts with the active site of the enzyme, preventing it from binding to DNA and carrying out its methylation function.
Vergleich Mit ähnlichen Verbindungen
5-Vinylcytidine can be compared to other cytidine analogs such as:
Zebularine: Another cytidine analog that inhibits DNA methyltransferases and has potential anti-cancer properties.
Decitabine: A well-known DNA methyltransferase inhibitor used in the treatment of myelodysplastic syndromes and acute myeloid leukemia.
Azacitidine: Similar to decitabine, it is used in the treatment of myelodysplastic syndromes and works by incorporating into DNA and RNA, leading to the inhibition of DNA methyltransferases.
Uniqueness: What sets this compound apart is its vinyl group, which provides unique reactivity and potential for modification. This structural feature allows for a broader range of chemical reactions and applications compared to other cytidine analogs.
Eigenschaften
Molekularformel |
C11H15N3O5 |
|---|---|
Molekulargewicht |
269.25 g/mol |
IUPAC-Name |
4-amino-1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-5-ethenylpyrimidin-2-one |
InChI |
InChI=1S/C11H15N3O5/c1-2-5-3-14(11(18)13-9(5)12)10-8(17)7(16)6(4-15)19-10/h2-3,6-8,10,15-17H,1,4H2,(H2,12,13,18)/t6-,7-,8-,10-/m1/s1 |
InChI-Schlüssel |
YTTDEFJIZQEXBA-FDDDBJFASA-N |
Isomerische SMILES |
C=CC1=CN(C(=O)N=C1N)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O |
Kanonische SMILES |
C=CC1=CN(C(=O)N=C1N)C2C(C(C(O2)CO)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



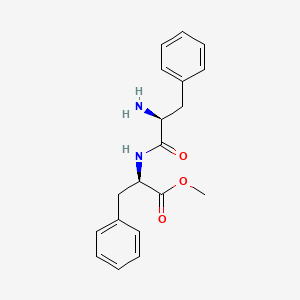
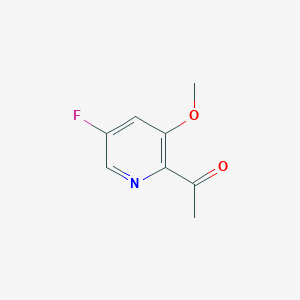
![1-Chloro-N-[2-(ethylsulfonyl)-5-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B12852331.png)

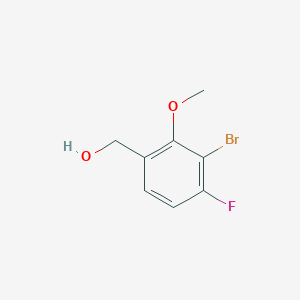

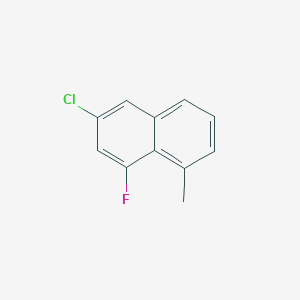
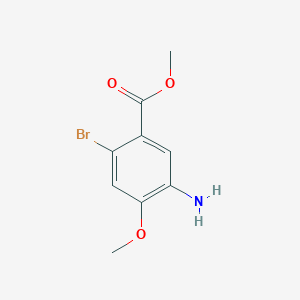
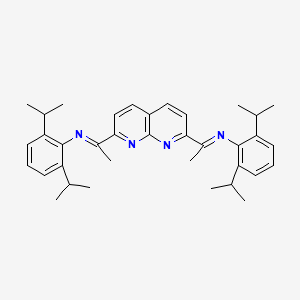
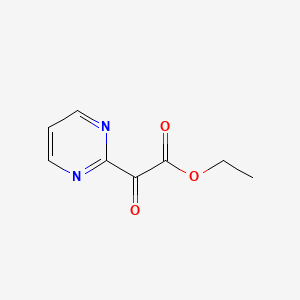
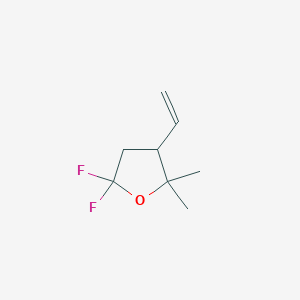
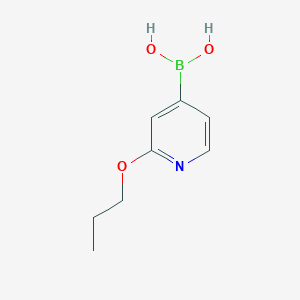
![1-[3,5-Di(trifluoromethyl)phenyl]biguanide](/img/structure/B12852394.png)
